3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one: is a fluorinated organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of difluoro and trifluoromethyl groups, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the difluoro and trifluoromethyl groups. For example, the preparation might involve the use of fluorinating agents such as potassium fluoride or silver difluoride in solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-7-(trifluoromethyl)-2H-chromen-4-one: A structurally similar compound with slight variations in the ring structure.
4,4-Difluorocyclohexanamine: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
Properties
CAS No. |
920334-50-5 |
---|---|
Molecular Formula |
C10H5F5O2 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
3,3-difluoro-7-(trifluoromethyl)-2H-chromen-4-one |
InChI |
InChI=1S/C10H5F5O2/c11-9(12)4-17-7-3-5(10(13,14)15)1-2-6(7)8(9)16/h1-3H,4H2 |
InChI Key |
VYUQVIYLPGOUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.